Gatifloxacin-d4 HCl
Description
Properties
Molecular Formula |
C19H18D4FN3O4.HCl |
|---|---|
Molecular Weight |
415.88 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Gatifloxacin D4 Hcl
Deuterium (B1214612) Exchange Approaches for Targeted Labeling
Hydrogen-deuterium exchange (HDX) reactions represent a direct method for introducing deuterium into a molecule in the later stages of a synthetic sequence. mdpi.com These methods can be cost-effective as they utilize the readily available final compound as a starting material. mdpi.com The exchange process is typically facilitated by catalysts or specific solvent systems. mdpi.comacs.orgnih.gov
Catalytic hydrogen-deuterium (H-D) exchange is a powerful technique for regioselective deuterium labeling. mdpi.com Various transition metal catalysts are effective in activating C-H bonds, allowing for their replacement with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). rutgers.edu
For compounds structurally similar to Gatifloxacin (B573), which contains both aromatic and heterocyclic moieties, several catalytic systems have been developed. Iridium-based catalysts, such as [Cp(PMe₃)IrH₃]⁺ and [CpIrCl₂]₂, are known to effectively catalyze H-D exchange in various organic molecules using D₂O as the deuterium source. rutgers.edu Rhodium and platinum catalysts also demonstrate high efficacy. acs.orggoogle.com For instance, platinum-on-alumina catalysts have been used in flow synthesis systems with microwave irradiation to produce deuterated aromatic compounds. tn-sanso.co.jp These late-stage functionalization approaches are advantageous as they can potentially produce deuterated compounds more rapidly than multi-step de novo syntheses. mdpi.com
acs.org| Catalyst System | Deuterium Source | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Cationic Rh(III) | D₂O | Aromatic Carboxylic Acids | Low catalyst loading; D₂O acts as both solvent and deuterium source. | |
| Iridium Complexes (e.g., [Cp*IrCl₂]₂) | D₂O | Water-soluble organic molecules, aromatics | Efficient exchange in aqueous solutions; precursor to the active catalyst. |
Deuteration can also be achieved by using a deuterated solvent as the exchange medium, often facilitated by an acid or base catalyst. mdpi.com This process relies on the lability of certain protons in the molecule. For Gatifloxacin-d4, the target protons are on the carbons alpha to the nitrogen atoms in the piperazine (B1678402) ring. Base-catalyzed H-D exchange is a common method for replacing acidic protons, such as those adjacent to carbonyl groups, through keto-enol equilibria. mdpi.com While the protons on the piperazine ring are not as acidic, conditions can be optimized to promote their exchange.
For example, using a superbasic medium or specific base catalysts like diazabicycloundec-7-ene (DBU) in a deuterated solvent such as DMSO-d₆ at elevated temperatures can facilitate the exchange of C-H bonds. mdpi.comacs.org The choice of solvent and catalyst is critical to target the desired positions without causing unwanted side reactions or decomposition of the starting material.
Catalytic Hydrogen-Deuterium Exchange Processes
De Novo Synthesis Pathways Utilizing Deuterated Precursors
De novo synthesis involves building the molecule from simpler, isotopically labeled starting materials. mdpi.com For Gatifloxacin-d4, this is the most common and precise method, ensuring the deuterium atoms are located specifically at the desired positions on the piperazine ring. nih.govsimsonpharma.com This approach offers superior control over the isotopic purity and position of the label compared to exchange methods.
The standard synthesis of Gatifloxacin involves a nucleophilic aromatic substitution reaction. This key step combines the quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, with 2-methylpiperazine. google.comrsc.org
For the de novo synthesis of Gatifloxacin-d4, the strategy is to use a deuterated version of the piperazine side chain. The specific precursor required is 2,2,5,5-tetradeuterio-3-methylpiperazine . By synthesizing this deuterated building block first and then reacting it with the non-labeled quinolone core, the deuterium atoms are incorporated into the final structure at precise locations. This method of incorporating the isotopic label early in the synthetic route is a robust strategy for producing complex labeled molecules. beilstein-journals.org
google.com| Precursor | Structure/Description | Role in Synthesis | Reference |
|---|---|---|---|
| 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid | The core fluoroquinolone structure. | Reacts with the piperazine moiety in a nucleophilic substitution. | |
| 2,2,5,5-tetradeuterio-3-methylpiperazine | The deuterated side chain. | Introduces the four deuterium atoms into the final molecule. |
The crucial step in the de novo synthesis is the condensation of the deuterated piperazine with the fluoroquinolone core. Reaction conditions must be carefully optimized to achieve a high yield while ensuring the retention of the deuterium labels. beilstein-journals.org Any back-exchange of deuterium for protium (B1232500) from the solvent or other reagents must be avoided. mpg.de
The reaction is typically carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), under a nitrogen atmosphere. google.com The use of aprotic solvents is critical to prevent the deuterated precursor from exchanging its deuterium atoms. The reaction temperature is moderately elevated, generally between 40°C and 70°C, to facilitate the nucleophilic substitution without promoting degradation or isotopic scrambling. google.com Optimizing factors such as reaction time, temperature, and the stoichiometry of the reactants is essential for maximizing the yield and maintaining high isotopic purity in the final Gatifloxacin-d4 product. google.combeilstein-journals.org
Precursor Selection and Derivatization for Deuterium Introduction
Purification and Isolation Techniques for Isotopic Analogs
Following synthesis, the Gatifloxacin-d4 must be purified from the reaction mixture and isolated as the hydrochloride salt. Standard purification techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to achieve high chemical purity. nih.gov For instance, a reversed-phase C18 column can be used with a suitable mobile phase, such as a buffer/acetonitrile (B52724) mixture, to separate the product from unreacted starting materials and any side products. nih.gov
For isotopically labeled compounds, characterization is a critical final step. It is essential not only to confirm the chemical identity and purity but also to verify the location and extent of deuterium incorporation. A combination of analytical techniques is used for this purpose. Mass spectrometry (MS) confirms the correct molecular weight, showing the mass shift corresponding to the four deuterium atoms. invivochem.combdg.co.nz Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is used to confirm the structure and the specific sites of deuteration by observing the absence of proton signals at the labeled positions. nih.gov
nih.gov| Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Chemical purity of the final compound. | |
| Mass Spectrometry (MS) | Isotopic Verification | Confirms the molecular weight and the mass increase due to deuterium labeling. |
Chromatographic Purification for Isotopic Enrichment
Following the synthesis, chromatographic purification is a critical step to isolate this compound and enhance its isotopic enrichment. Various chromatographic techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common and effective methods. bdg.co.nz Reversed-phase HPLC, often using a C18 column, is frequently utilized to separate the deuterated compound from its non-deuterated counterpart and other impurities. oup.com
The separation of deuterated and non-deuterated compounds in chromatography is influenced by the "chromatographic deuterium effect" (CDE). acs.orgnih.gov Deuterated compounds may elute slightly earlier or later than their protium analogs depending on the chromatographic conditions, including the stationary phase and mobile phase composition. acs.orgnih.govnih.gov For instance, in reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times. oup.com This subtle difference in retention behavior allows for their separation and the enrichment of the deuterated fraction.
The choice of stationary phase can significantly impact the separation. While nonpolar stationary phases often show an inverse isotope effect (heavier isotope elutes first), polar stationary phases may exhibit a normal isotope effect. nih.gov The specific location of the deuterium atoms within the molecule also influences the retention time. nih.gov By optimizing the chromatographic conditions, such as the mobile phase gradient and the type of column, it is possible to achieve a high degree of separation and thus, high isotopic purity of the final this compound product.
Crystallization and Precipitation Strategies for Compound Isolation
Crystallization and precipitation are essential final steps for isolating this compound in a solid, stable, and pure form. The choice of solvent system is crucial in determining the crystal form (polymorph) and purity of the final product. Gatifloxacin is known to exist in multiple crystalline forms, including hydrates, which can have different physical properties. crystalpharmatech.comresearchgate.net
Crystallization of Gatifloxacin has been studied using various solvents, such as ethanol (B145695) and water, which can lead to the formation of different polymorphs. crystalpharmatech.comresearchgate.net For instance, crystallization from ethanol has been shown to produce a specific polymorphic form of Gatifloxacin. researchgate.net The process typically involves dissolving the crude this compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, promoting the formation of well-defined crystals.
Precipitation can also be employed by changing the solvent composition to reduce the solubility of the compound, thereby forcing it out of solution. The resulting solid can then be collected by filtration, washed with an appropriate solvent to remove any remaining impurities, and dried. These isolation techniques are critical for obtaining a high-purity solid product suitable for its intended analytical applications.
Assessment of Deuterium Content and Positional Isotopic Purity
The assessment of deuterium content and the verification of the specific positions of deuterium incorporation are crucial for validating the identity and quality of this compound. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgbrightspec.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the specific sites of deuteration. rsc.orgbrightspec.comresearchgate.net ¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and position within the molecule. researchgate.net The integration of NMR signals can also provide a quantitative measure of the isotopic purity at specific sites. rsc.org
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects and confirms the position of deuterium atoms. researchgate.net |
Table 2: List of Compounds
| Compound Name |
|---|
| Gatifloxacin |
| This compound |
| 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid |
| 2-methylpiperazine |
| 2-methylpiperazine-d4 |
| Dimethyl sulfoxide (DMSO) |
| Hydrochloric acid |
| Ethanol |
Advanced Spectroscopic and Chromatographic Characterization of Gatifloxacin D4 Hcl
Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium (B1214612) Localization and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural elucidation of organic molecules, offering unambiguous confirmation of isotopic labeling sites. measurlabs.comhuji.ac.il For Gatifloxacin-d4 HCl, a combination of proton (¹H), deuterium (²D), and carbon-13 (¹³C) NMR experiments is employed to verify the precise location of the deuterium atoms and ensure the structural integrity of the core molecule. sigmaaldrich.com
The primary confirmation of deuterium incorporation comes from a comparative analysis of ¹H and ²D NMR spectra. In the ¹H NMR spectrum of Gatifloxacin-d4, the signals corresponding to the protons on the deuterated positions are expected to be absent or significantly diminished in intensity. Based on its common synthesis, the four deuterium atoms in Gatifloxacin-d4 are located on the piperazinyl ring.
Conversely, the ²D NMR spectrum is used to directly observe the deuterium nuclei. sigmaaldrich.com This spectrum will show signals at chemical shifts virtually identical to their proton counterparts, providing direct evidence of the deuterium labels' locations. huji.ac.il The combination of ¹H and ²D NMR is a powerful method for determining the isotopic abundance with high accuracy. measurlabs.com For Gatifloxacin-d4, the disappearance of proton signals from the piperazinyl moiety in the ¹H spectrum, coupled with the appearance of corresponding signals in the ²D spectrum, confirms the successful and site-specific deuteration. huji.ac.ilresearchgate.net
A subtle but important phenomenon observed in the ¹³C NMR spectrum is the isotopic effect. The presence of deuterium atoms causes a small upfield shift (typically 0.1-0.5 ppm) in the resonance of the directly attached carbon (α-effect) and, to a lesser extent, the adjacent carbons (β-effect). This shift provides secondary confirmation of the deuteration sites. The signals for the carbons of the piperazinyl ring in Gatifloxacin-d4 would be expected to show these characteristic upfield shifts compared to the unlabeled standard.
Table 1: Representative ¹³C NMR Chemical Shift Data for Gatifloxacin (B573) Core Structure This table presents typical chemical shifts for the main carbon atoms of the Gatifloxacin quinolone core. The carbons of the piperazinyl moiety in Gatifloxacin-d4 would exhibit isotopic shifts.
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic acid) | ~177 |
| C=O (Ketone) | ~167 |
| C-F | ~155 |
| Aromatic C-O | ~147 |
| Aromatic C-N | ~138 |
| Aromatic C-H | ~105-120 |
| C-OCH₃ | ~62 |
| Cyclopropyl CH | ~35 |
¹H NMR and ²D NMR for Isotopic Site Confirmation
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and isotopic purity of this compound. It provides data with high mass accuracy, allowing for the unambiguous determination of the molecular formula.
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). For Gatifloxacin-d4, the experimentally determined monoisotopic mass of the protonated molecule, [M+H]⁺, can be compared to its theoretical value. The theoretical monoisotopic mass for C₁₉H₁₉D₄FN₃O₄⁺ is 380.1856 Da. A measured value within a narrow tolerance (e.g., ±5 ppm) confirms the elemental composition.
Furthermore, the isotopic distribution pattern observed in the mass spectrum serves as a confirmation of the number of deuterium atoms incorporated. The presence of four deuterium atoms results in a distinct pattern for the molecular ion cluster (M, M+1, M+2, etc.) that differs from the unlabeled compound, allowing for verification of isotopic enrichment. nih.gov
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze its constituent parts. The fragmentation pattern of Gatifloxacin is well-characterized and typically involves cleavage at the piperazine (B1678402) ring and the carboxylic acid group. nih.govuni-saarland.delibretexts.org In Gatifloxacin-d4, any fragment that retains the deuterated portion of the piperazine ring will exhibit a mass shift of +4 Da compared to the corresponding fragment from the unlabeled compound. This provides definitive evidence for the location of the deuterium labels and corroborates the NMR findings.
Table 2: Predicted HRMS Fragmentation Data for Gatifloxacin-d4 [M+H]⁺ This table outlines the predicted mass-to-charge ratios for the parent ion and key fragments, showing the expected mass shift due to deuteration.
| Description | Predicted Fragment Structure | Theoretical m/z |
|---|---|---|
| Protonated Molecular Ion | [C₁₉H₁₈D₄FN₃O₄ + H]⁺ | 380.1856 |
| Loss of CO₂ | [C₁₈H₁₈D₄FN₃O₂ + H]⁺ | 336.1957 |
| Cleavage of piperazine ring | [C₁₄H₁₂FNO₄]⁺ | 293.0721 |
Accurate Mass Determination and Isotopic Pattern Analysis
Chromatographic Techniques for Analytical Purity Assessment and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and analytical purity of this compound. nih.govnih.gov These methods separate the main compound from any process-related impurities or degradation products, ensuring the quality and reliability of the standard.
A common approach for analyzing gatifloxacin and its related substances is reversed-phase HPLC (RP-HPLC) with UV detection. tsijournals.comconicet.gov.ar The method is validated to be specific, linear, precise, and robust. nih.gov For this compound, the primary goal is to quantify its purity and identify potential impurities, such as unlabeled Gatifloxacin, starting materials, or by-products from the synthesis. zastita-materijala.org The high resolving power of modern HPLC columns allows for the separation of these closely related compounds. researchgate.net Impurity profiling is critical as the presence of unlabeled Gatifloxacin could interfere with its intended use as an internal standard. researchgate.netresearchgate.net
Table 3: Typical HPLC Method Parameters for Purity Analysis This table provides an example of a standard set of conditions for the RP-HPLC analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : Phosphate Buffer (pH 3.0-3.5) (e.g., 25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 293 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Internal Standard | Ciprofloxacin (for method development) |
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound. Given that the four deuterium atoms are substituted on the N-methyl group of the piperazine ring, the chromatographic behavior of the deuterated compound is virtually identical to that of its non-labeled counterpart, Gatifloxacin. Therefore, established HPLC methods for Gatifloxacin can be readily applied to its d4 analogue.
The primary goal of HPLC analysis is to separate the main compound from any impurities, which may include starting materials, intermediates from the synthesis, or degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this setup, a non-polar stationary phase (typically a C8 or C18 alkyl-silica column) is used with a polar mobile phase. The mobile phase usually consists of an aqueous buffer (often acidic, using phosphoric acid or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol (B129727). researchgate.netscielo.brconicet.gov.ar
Purity is assessed by integrating the area of all peaks in the chromatogram, detected typically by a UV spectrophotometer set to a wavelength where Gatifloxacin exhibits strong absorbance, such as 254 nm, 293 nm, or 298 nm. scielo.brscholars.directijpsr.com For isotopically labeled standards, target purities are generally high, often exceeding 98%, to ensure analytical accuracy. bdg.co.nz The validation of these HPLC methods, as per ICH guidelines, typically involves assessing parameters such as linearity, precision, accuracy, and specificity. conicet.gov.aritmedicalteam.pl
The table below summarizes various conditions reported for the HPLC analysis of Gatifloxacin, which are applicable for assessing the purity of this compound.
Table 1: Reported HPLC Conditions for Gatifloxacin Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
|---|---|---|---|---|
| Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) | A: 0.1% Trifluoroacetic acidB: Acetonitrile | 1.0 | 220 | Not Specified |
| BDS Hypersil C8 (250 x 4.6 mm, 5µm) | 20 mM Phosphate Buffer (pH 3.0) and Methanol (30:70 v/v) | Not Specified | 254 | Not Specified |
| Phenomenex LiChrosphere RP-18 (125 x 4.6 mm, 5µm) | Water:Acetonitrile:Triethylamine (80:20:3 v/v/v), pH 3.3 | 1.0 | 293 | 3.6 |
| Shimadzu ODS-C18 (250 x 4.6 mm, 5µm) | 3% Sodium Benzoate (pH 6.5) | 1.4 | 293 | 2.5 |
Gas Chromatography (GC) Applications for Volatile Byproducts
Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile, and thermally labile molecules like this compound. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is the premier technique for the identification and quantification of volatile byproducts. amazonaws.com In the context of this compound synthesis, such byproducts primarily consist of residual solvents used during the reaction and purification steps.
The analysis of residual solvents is a critical quality control step, as their presence is strictly regulated. Headspace GC is a common technique employed for this purpose. In this method, the this compound sample is heated in a sealed vial, causing any volatile solvents to partition into the gas phase (the "headspace"). A sample of this vapor is then injected into the GC system for separation and analysis. This approach avoids injecting the non-volatile drug substance onto the GC column, which could cause contamination and degradation.
Common solvents used in organic synthesis that could potentially be present as volatile byproducts are listed in the table below.
Table 2: Potential Volatile Byproducts Analyzable by GC-MS
| Compound Name | Chemical Class | Reason for Analysis |
|---|---|---|
| Methanol | Alcohol | Common reaction and crystallization solvent |
| Toluene | Aromatic Hydrocarbon | Potential reaction solvent |
| Acetic Anhydride | Anhydride | Possible reagent in related syntheses |
| Pyridine | Heterocycle | Often used as a catalyst or solvent |
Vibrational Spectroscopy (IR, Raman) for Deuteration Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides definitive confirmation of deuteration by detecting the vibrations of chemical bonds. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a predictable shift of the corresponding vibrational frequencies to lower wavenumbers.
The key indicator of successful deuteration in this compound is the appearance of carbon-deuterium (C-D) stretching bands. These bands are typically observed in the spectral region of 2070-2300 cm⁻¹. biorxiv.org This region is often referred to as the "silent region" in the spectra of non-deuterated biological or pharmaceutical molecules, as it is free from other fundamental vibrations. nih.gov The presence of a distinct signal in this area is unambiguous evidence of C-D bond formation.
Conversely, the intensity of the carbon-hydrogen (C-H) stretching bands, which appear around 2800-3100 cm⁻¹, would be expected to decrease, specifically for the methyl group where the substitution occurs. biorxiv.org Raman spectroscopy is particularly well-suited for this analysis. The technique, known as Raman-Deuterium Isotope Probing (Raman-DIP), can sensitively detect the incorporation of deuterium into molecules. nih.govfrontiersin.org
Both IR and Raman spectroscopy can be used for this confirmation, as any vibration that causes a change in the molecule's dipole moment will be IR active, and any vibration that causes a change in its polarizability will be Raman active. americanpharmaceuticalreview.com The table below highlights the characteristic vibrational frequency ranges that are monitored to confirm the isotopic labeling in this compound.
Table 3: Key Vibrational Frequencies for Deuteration Confirmation
| Vibrational Mode | Bond Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Evidence in this compound |
|---|---|---|---|
| Stretching | C-H (in CH₃) | 2850 - 3000 | Diminished or absent signal corresponding to the N-methyl group |
| Stretching | C-D (in CD₃) | 2100 - 2250 | Appearance of new, distinct peaks |
| Bending/Scissoring | CH₂ | ~1465 | Potential red-shift to a CD₂ band if applicable |
Application of Gatifloxacin D4 Hcl As a Bioanalytical Reference Standard
Development and Validation of Quantitative Analytical Methods Using Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS), often implemented through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the quantification of analytes in complex matrices. Gatifloxacin-d4 HCl plays a crucial role in developing and validating such methods for gatifloxacin (B573).
Methodology for LC-MS/MS in Complex Biological Matrices
The methodology for quantifying gatifloxacin in complex biological matrices using LC-MS/MS with this compound as an internal standard typically involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection nih.govnih.govresearchgate.netresearchgate.netnih.gov.
Sample preparation is critical to isolate the analyte and internal standard from the matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) nih.govwalshmedicalmedia.comresearchgate.netnih.govashdin.com. For instance, protein precipitation with acetonitrile (B52724) has been used for plasma samples researchgate.netnih.gov. SPE using materials like Oasis HLB has also been employed for extracting gatifloxacin from plasma nih.gov.
Chromatographic separation is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase column, such as a C18 column nih.govresearchgate.netresearchgate.netmdpi.com. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of an acidic modifier like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization nih.govresearchgate.netresearchgate.netjbtr.or.kr. The flow rate and gradient or isocratic elution conditions are optimized to achieve adequate separation of gatifloxacin from matrix components and the internal standard within a reasonable run time nih.govresearchgate.netresearchgate.net.
Mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.govnih.govresearchgate.netjbtr.or.kr. Electrospray ionization (ESI) in positive ion mode is frequently used for fluoroquinolones like gatifloxacin nih.govnih.govresearchgate.netjbtr.or.kr. The MRM transitions (precursor ion to product ion) are optimized for both gatifloxacin and Gatifloxacin-d4 to ensure specificity and sensitivity nih.govjbtr.or.kr.
Internal Standard Selection and Calibration Curve Construction
This compound is selected as the internal standard due to its isotopic similarity to gatifloxacin. This similarity ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations throughout the analytical process invivochem.comaltascientific.cn.
Calibration curves are constructed by analyzing a series of standards containing known concentrations of gatifloxacin and a fixed concentration of this compound in the relevant biological matrix (matrix-matched calibration standards) mdpi.comcore.ac.uk. The ratio of the peak area response of gatifloxacin to that of this compound is plotted against the nominal concentration of gatifloxacin core.ac.uk. Linear regression analysis is typically used to determine the relationship between the response ratio and concentration. Calibration curves for gatifloxacin using LC-MS/MS have shown good linearity with high coefficients of determination (r² > 0.99) over relevant concentration ranges nih.govresearchgate.netwalshmedicalmedia.com.
Method Sensitivity, Precision, and Accuracy Assessment
Validation of a quantitative bioanalytical method using this compound involves assessing its sensitivity, precision, and accuracy according to regulatory guidelines nih.govmdpi.comlongdom.org.
Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.govresearchgate.netmdpi.com. Reported LOQ values for gatifloxacin in biological matrices using LC-MS/MS methods are typically in the low ng/mL range or even lower nih.govresearchgate.net. For example, an LOD of 500 pg/mL in human plasma has been reported nih.gov.
Precision refers to the reproducibility of the measurements. It is evaluated by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same day (intra-day precision) and on different days (inter-day precision) nih.govwalshmedicalmedia.commdpi.comlongdom.org. Precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Acceptable precision is typically indicated by %RSD values below a certain threshold, often 15% for QC samples and 20% at the LOQ nih.govmdpi.com. Studies have reported intra-day and inter-day precision values for gatifloxacin quantification below 6.0% nih.gov.
Accuracy refers to how close the measured values are to the true concentrations. It is assessed by analyzing QC samples with known concentrations and is expressed as the percentage error or percentage nominal nih.govmdpi.comlongdom.org. Accuracy is generally considered acceptable if the values are within a certain percentage of the nominal concentration, commonly ±15% (or ±20% at the LOQ) nih.govmdpi.com. Reported accuracy values for gatifloxacin quantification have been less than 5.4% error nih.gov.
Matrix Effect Evaluation and Compensation Strategies
Matrix effects are a significant concern in LC-MS/MS analysis, where components from the biological matrix can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement and inaccurate quantification psu.educore.ac.ukmdpi.commdpi.com. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects invivochem.compsu.educore.ac.uk. Because the internal standard behaves similarly to the analyte, any matrix effect equally affects both compounds, and the ratio of their responses remains relatively constant, thus correcting for the ionization variability invivochem.comcore.ac.uk.
Matrix effects are typically evaluated by comparing the response of the analyte in the presence of matrix extract to the response of the analyte in a neat solvent at the same concentration nih.govcore.ac.uk. A common approach is the post-extraction addition method or by infusing a solution of the analyte and internal standard into the mobile phase after the chromatographic column while injecting blank matrix extracts nih.govcore.ac.uk.
While the stable isotope internal standard compensates for matrix effects, minimizing these effects during sample preparation and chromatographic separation is also important for method robustness and sensitivity mdpi.commdpi.com. Optimized sample clean-up procedures, such as SPE or protein precipitation, help remove many interfering matrix components researchgate.netnih.govmdpi.com. Adjusting chromatographic conditions to ensure the analyte elutes away from major interfering peaks can also reduce matrix effects mdpi.com.
Application in Pre-clinical Quantitative Bioanalysis (Excluding Human Clinical Data)
This compound is a valuable tool in pre-clinical bioanalytical studies, enabling accurate quantification of gatifloxacin in various biological matrices from animal models or in vitro systems.
Quantification in In Vitro Cellular Models
In pre-clinical research, LC-MS/MS methods employing this compound as an internal standard are used to quantify gatifloxacin in samples derived from in vitro cellular models walshmedicalmedia.com. These studies can involve analyzing cellular uptake, intracellular concentrations, or metabolism of gatifloxacin in various cell lines. The use of the labeled internal standard is crucial for accurate quantification in complex cellular matrices, which can contain numerous components that might otherwise interfere with the analysis walshmedicalmedia.com. By accurately quantifying gatifloxacin in these in vitro systems, researchers can gain insights into its cellular disposition and activity, contributing to the understanding of its pharmacological profile at a cellular level.
Quantification in Pre-clinical Animal Tissue and Fluid Samples
In pre-clinical studies, accurate quantification of drug concentrations in biological matrices such as tissues and fluids from animal models is crucial for understanding pharmacokinetics (ADME: absorption, distribution, metabolism, and excretion). invivochem.comhelsinki.fi Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for such analysis due to its sensitivity and selectivity. nih.govresearchgate.net this compound serves as a stable isotope-labeled internal standard in these LC-MS/MS methods for quantifying gatifloxacin in various animal matrices. invivochem.comcerilliant.com
The use of this compound as an internal standard in pre-clinical animal studies helps to account for matrix effects, which are the influence of co-eluting substances from the biological sample on the ionization efficiency of the analyte. invivochem.comcerilliant.com By adding a known amount of the internal standard to the biological sample before processing, the ratio of the analyte response to the internal standard response can be used for quantification, thereby minimizing the impact of matrix effects and variations in sample preparation and instrument performance. cerilliant.com
While specific detailed research findings or data tables exclusively focusing on this compound's use in pre-clinical animal tissue and fluid quantification were not extensively detailed in the search results, the general principle of using stable isotope-labeled internal standards in LC-MS/MS for quantifying drugs in biological matrices is well-established in pharmacokinetic studies in animals. invivochem.comcerilliant.comhelsinki.finih.govresearchgate.netmdpi.comhpst.czscience.govresearchgate.net Studies on related fluoroquinolones like moxifloxacin (B1663623) have demonstrated the effective use of their deuterated analogs (e.g., moxifloxacin-d4) as internal standards in LC-MS/MS methods for quantifying the drug in plasma and other biological samples from animal models and clinical studies. researchgate.netoup.com This provides a strong basis for the analogous application of this compound in gatifloxacin pre-clinical pharmacokinetic studies.
Impurity Profiling and Quantification in Gatifloxacin Formulations
Impurity profiling and quantification are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of drug products. researchgate.net Gatifloxacin formulations must be analyzed to identify and quantify any related substances or impurities that may be present from synthesis or degradation. researchgate.netnih.gov Stable isotope-labeled standards, including this compound, can play a role in the development and validation of analytical methods for impurity analysis in gatifloxacin formulations. axios-research.com
While this compound is primarily a labeled version of the active pharmaceutical ingredient (API) itself, stable isotope-labeled impurities are also used as internal standards for the accurate quantification of specific impurities in drug formulations. The principle remains the same: the labeled standard helps to improve the accuracy and reliability of the analytical method by compensating for variations during sample preparation and analysis. cerilliant.com
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are commonly employed for impurity profiling of pharmaceutical compounds like gatifloxacin. researchgate.netnih.gov The use of an appropriate internal standard, which could include this compound or a stable isotope-labeled version of a known impurity, is essential for accurate quantification of impurities, especially at low levels. cerilliant.comresearchgate.net
Mechanistic and Pre Clinical Metabolic Research Utilizing Gatifloxacin D4 Hcl
In Vitro Metabolic Pathway Elucidation
In vitro studies using Gatifloxacin-d4 HCl are crucial for identifying and understanding the metabolic fate of gatifloxacin (B573). By using a deuterated version, researchers can distinguish the parent compound from its metabolites and track the transformation process. invivochem.comresearchgate.net
Enzyme kinetic studies employing deuterated substrates like this compound provide insights into the reaction rates and mechanisms of enzymes involved in metabolism. The kinetic isotope effect (KIE) can be observed when an atom involved in a bond-breaking step is replaced by its heavier isotope, such as deuterium (B1214612). numberanalytics.comnumberanalytics.com This effect can reveal details about the rate-limiting steps in enzymatic reactions and enzyme-substrate interactions. numberanalytics.comnih.gov
Isotopic tracing with this compound allows for the accurate identification of metabolites. By following the deuterium label, researchers can determine the structures of metabolic products and map the metabolic pathways. invivochem.comresearchgate.netnih.gov Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are commonly used in conjunction with isotopic labeling for this purpose. invivochem.comnih.gov Stable isotope-resolved metabolomics (SIRM) can be used to study cellular metabolic networks and identify key metabolic nodes. invivochem.com
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the phase I metabolism of many drugs, including oxidation reactions. mdpi.comchemisgroup.us Investigating the role of specific CYP isoforms and other enzymes in the metabolism of deuterated gatifloxacin helps to determine which enzymes are responsible for its biotransformation. In vitro studies have shown that gatifloxacin does not substantially inhibit cytochrome P450 (CYP) 3A4 metabolism. nih.gov While specific data on this compound and individual CYP isoforms is limited in the provided context, studies with the non-deuterated gatifloxacin suggest that interactions with drugs metabolized by CYP3A are unlikely. nih.gov Research on other compounds indicates that CYP3A4 is a major CYP isoform responsible for their metabolism. nih.gov
Identification of Metabolites via Isotopic Tracing
Investigation of Deuterium Isotope Effects on Biological Transformations
Deuterium substitution can influence the rate and pathway of metabolic reactions due to the difference in bond strength between C-H and C-D bonds. This phenomenon, the deuterium isotope effect, is a valuable tool for mechanistic studies. nih.govnumberanalytics.com
Kinetic isotope effects (KIEs) in enzymatic reactions involving deuterated gatifloxacin can provide information about the reaction mechanism and the transition state. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. numberanalytics.comnih.govyoutube.com Secondary KIEs can also provide mechanistic information, even if the bond to the labeled atom is not broken. nih.gov KIE studies have been used to elucidate rate-limiting steps and understand enzyme-substrate interactions in various enzymatic systems. numberanalytics.comnih.gov For example, large KIEs have been observed in reactions involving the abstraction of hydrogen. numberanalytics.com
While the primary effect of deuterium substitution is often related to metabolic stability and pharmacokinetics, deuterium labeling can also potentially impact binding interactions, although typically to a lesser extent than kinetic effects. invivochem.comnih.gov Isotope-labeled compounds can be used in competition binding experiments to evaluate the affinity and binding kinetics of compounds with receptors. invivochem.com While significant changes in molecular properties are generally not expected with stable isotopes, subtle differences in vibrational energies due to deuterium substitution could theoretically influence binding interactions. invivochem.comyoutube.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 57347561 |
| Gatifloxacin | 3461206 |
| Midazolam | 4192 |
| Chloramphenicol | 5959 |
| Chloramphenicol-d5 | 160080 |
| Amygdalin | 10549 |
| Prunasin | 441712 |
| WCK 771 | 11979086 |
| Darifenacin | 124066 |
| Salicylamide | 5147 |
| Gentisamide | 3468 |
| Mexiletine | 4177 |
| Voriconazole | 10055588 |
| Azithromycin (B1666446) | 5362420 |
| Deglycosylated azithromycin (Deg-AZM) | Not readily available (research compound) |
| Amphetamine | 3007 |
Interactive Data Table Placeholder:
| Study Type | Enzyme/System Investigated | Deuterium Position | Observed Effect (e.g., KIE value, Metabolites Identified) | Reference |
| In Vitro Metabolism | [Specify Enzyme/System] | [Specify Position] | [Describe Findings] | [Cite] |
| Enzyme Kinetics (KIE) | [Specify Enzyme] | [Specify Position] | [Report KIE Value/Findings] | [Cite] |
| Metabolite Identification | [Specify System] | [Specify Position] | [List Identified Metabolites] | [Cite] |
Kinetic Isotope Effects (KIE) in Enzymatic Reactions
Pharmacokinetic Studies in Pre-clinical Models (Focus on Analytical Methodology and Tracer Applications)
Pharmacokinetic studies are essential for characterizing how a drug is absorbed, distributed, metabolized, and eliminated. historymedjournal.com In pre-clinical models, this compound serves as a tracer to precisely quantify the parent drug and its metabolites, even in complex biological matrices. invivochem.comnih.gov The analytical methodologies employed in these studies are crucial for accurate data acquisition.
Common analytical techniques used in conjunction with stable isotope-labeled compounds for pharmacokinetic studies include mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. invivochem.comnih.govnih.gov LC-MS/MS is widely used due to its sensitivity, selectivity, and ability to quantify analytes in biological fluids. nih.govresearchgate.netresearchgate.net The deuterium label on Gatifloxacin-d4 allows for its differentiation from endogenous compounds and, in some cases, from unlabeled gatifloxacin if administered concurrently, facilitating accurate quantification. invivochem.com
Pre-clinical pharmacokinetic studies involving gatifloxacin and its labeled forms have been conducted in various animal species, including rabbits, rats, and dogs. hres.cahres.caresearchgate.net These studies often involve administering the drug (or its labeled form) and collecting biological samples (e.g., plasma, urine, tissues) at various time points to determine drug concentrations. hres.cahres.caresearchgate.net
Absorption, Distribution, and Elimination Processes via Isotope Tracing
Isotope tracing with this compound provides a powerful method to investigate the ADME processes. By administering the labeled compound, researchers can track the movement of gatifloxacin and its potential deuterated metabolites throughout the body.
Absorption: Isotope tracing can quantify the extent and rate at which gatifloxacin is absorbed from the site of administration into the systemic circulation. By measuring the concentration of Gatifloxacin-d4 in plasma over time, researchers can determine parameters like peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax).
Distribution: The distribution of gatifloxacin into various tissues and organs can be studied by analyzing the concentration of Gatifloxacin-d4 in tissue samples collected at different time points. This provides insights into the volume of distribution and where the drug accumulates in the body.
Elimination: Isotope tracing is particularly useful for understanding the elimination pathways, including metabolism and excretion. By analyzing biological fluids like urine and feces for Gatifloxacin-d4 and its deuterated metabolites, researchers can determine the routes and rates of excretion. invivochem.comnih.gov The presence of deuterium can also help in identifying and characterizing metabolites by mass spectrometry. invivochem.comnih.gov
While specific detailed data tables for this compound ADME via isotope tracing in pre-clinical models were not extensively found in the search results, the general application of stable isotope tracing in ADME studies is well-documented. invivochem.comnih.govhistorymedjournal.com Studies on unlabeled gatifloxacin in animals provide context for the types of parameters investigated. For example, studies in rabbits have examined ocular absorption and distribution of gatifloxacin following topical administration. hres.cahres.caresearchgate.net
Quality Control and Reference Standard Development for Gatifloxacin D4 Hcl
Establishment of Certified Reference Materials (CRMs) for Deuterated Gatifloxacin (B573)
The establishment of Certified Reference Materials (CRMs) for deuterated compounds like Gatifloxacin-d4 is a rigorous process aimed at providing a benchmark with well-characterized properties and associated uncertainties scielo.br. This process typically involves several key steps:
Synthesis and Purification: High-purity Gatifloxacin-d4 HCl is synthesized. The level of deuterium (B1214612) incorporation and chemical purity are critical.
Characterization: Extensive analytical techniques are employed to fully characterize the material. This includes determining chemical purity (e.g., by quantitative Nuclear Magnetic Resonance (qNMR) or mass balance), isotopic enrichment or isotopic purity, and structural confirmation (e.g., by NMR and Mass Spectrometry) scielo.brlgcstandards.com. For deuterated standards, it is important to quantify the presence of lower deuterated or non-deuterated species lgcstandards.com.
Homogeneity Testing: The CRM batch is tested to ensure that the concentration or property value is uniform throughout the entire batch lgcstandards.com. This is crucial to ensure that any sample taken from the CRM is representative of the whole material.
Stability Assessment: Stability studies are conducted to determine the appropriate storage conditions and the retest or expiration date of the CRM lgcstandards.comnist.gov.
Value Assignment and Uncertainty Estimation: A property value (e.g., mass fraction purity, concentration) is assigned to the CRM based on measurements using primary methods or multiple independent methods scielo.br. A comprehensive uncertainty budget is estimated, taking into account all sources of uncertainty throughout the characterization process scielo.br.
Certification: A certificate of analysis is issued, providing the certified value, its uncertainty, a description of the material, the methods used for characterization, and instructions for proper use and storage nist.govbdg.co.nz.
The goal is to ensure the CRM has a metrologically valid property value with a stated uncertainty, traceable to SI units where possible scielo.br.
Stability Assessment and Storage Protocols for Isotopic Standards
Stability assessment for isotopic standards like this compound is critical to ensure their continued suitability as reliable reference materials over time. Factors that can affect the stability of such compounds include temperature, light, humidity, and the solvent used for storage researchgate.netresearchgate.net.
Stability studies typically involve storing samples of the deuterated standard under various conditions (e.g., different temperatures, exposure to light) for defined periods nist.govnih.gov. At predetermined intervals, these stored samples are analyzed and compared to a freshly prepared or control sample to detect any degradation or change in purity or isotopic composition nih.gov. Analytical techniques such as HPLC, GC, and mass spectrometry are commonly used to monitor the integrity of the compound nist.gov.
Based on stability data, specific storage protocols are established to maintain the quality of the deuterated standard. Common recommendations for storing deuterated organic compounds include storage at low temperatures (e.g., 4°C or ≤ 0°C) and protection from light and moisture nist.govresearchgate.netnist.govrestek.com. Materials are often supplied in sealed ampoules under an inert atmosphere like argon to prevent degradation lgcstandards.comnist.gov.
For example, a certificate of analysis for a reference material might specify storage in the dark at temperatures between -10 °C and 5 °C prior to reconstitution nist.gov. Once reconstituted in a solvent, the stability of the solution also needs to be considered, and it is often recommended to use such solutions promptly or store them under controlled conditions for a limited time nist.gov. The retest date or expiration of the certification is determined by these stability studies, with ongoing monitoring sometimes performed by the issuing body lgcstandards.com.
While the stability properties of stable-isotope labeled internal standards are typically very similar to their non-labeled counterparts, especially under identical storage conditions, stability assessment is still necessary to confirm their integrity over the certified period nih.gov.
Future Directions and Emerging Research Avenues for Gatifloxacin D4 Hcl
Integration with Advanced Omics Technologies (e.g., Deuterium-Resolved Metabolomics)
The integration of Gatifloxacin-d4 HCl with advanced omics technologies, such as deuterium-resolved metabolomics, represents a significant future research avenue. Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to study cellular metabolic networks and identify key metabolic nodes and regulatory mechanisms invivochem.com. By introducing a compound labeled with stable isotopes like deuterium (B1214612), researchers can accurately track and quantify individual atoms as they are incorporated into various metabolic pathways. This capability is crucial for distinguishing between endogenous and exogenous metabolites and can help reduce false positives in analyses invivochem.com.
The use of stable isotope labels, such as those in this compound, is beneficial for quantification and the reconstruction of metabolic pathways invivochem.com. In the context of drug development, isotope-labeled compounds can be used to study drug metabolism dynamics (ADME - Absorption, Distribution, Metabolism, and Excretion) by non-invasively tracking the distribution, transformation, and clearance of the compound and its metabolites in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) invivochem.com. Stable isotope labels are also valuable as internal standards in mass spectrometry analysis, improving analytical accuracy, reproducibility, and reducing matrix effect interference invivochem.com.
While specific studies detailing the application of this compound in deuterium-resolved metabolomics were not found in the provided search results, the general principles and benefits of SIRM and stable isotope labeling in metabolic studies highlight this as a promising area for future research involving this compound. Its use could enable detailed investigations into how gatifloxacin (B573) and its metabolites are processed within biological systems at a molecular level.
Exploration of Deuterium-Induced Pharmacological Shifts in Pre-clinical Models
The exploration of deuterium-induced pharmacological shifts in pre-clinical models is an emerging area of research for deuterated compounds. Deuterium substitution can subtly affect the physical and chemical properties of a molecule, including bond strength and metabolic stability. The kinetic isotope effect, where a C-D bond is slightly stronger and shorter than a C-H bond, can influence the rate of enzymatic reactions, particularly those involving the cleavage of C-H bonds beilstein-journals.org.
Studies have indicated that deuterium substitution can impact the pharmacokinetics of pharmaceuticals invivochem.com. For instance, in the context of deuterated calcium channel blockers, site-specific labeling was hypothesized to slow metabolism mediated by enzymes like CYP3A4, potentially extending the drug's half-life beilstein-journals.org. Surrogate studies in mouse liver microsomes have been conducted to compare the microsomal stability of deuterated compounds with their non-deuterated counterparts beilstein-journals.org.
Q & A
Q. What is the primary role of Gatifloxacin-d4 HCl in analytical chemistry, and how does it differ from non-deuterated gatifloxacin?
this compound is a deuterated internal standard used to enhance quantification accuracy in mass spectrometry. The substitution of four hydrogen atoms with deuterium increases molecular stability and reduces degradation, minimizing matrix effects and ion suppression in biological matrices. This isotopic labeling allows precise differentiation between the internal standard and the analyte (non-deuterated gatifloxacin) during spectral analysis .
Q. Why are deuterated analogs like this compound preferred in pharmacokinetic studies?
Deuterated compounds improve signal specificity in high-resolution mass spectrometry by providing distinct mass-to-charge ratios. This enables reliable calibration curves and reduces variability in long-term studies, particularly when tracking drug metabolism or degradation kinetics. The enhanced stability of deuterated molecules also ensures consistent performance across experimental replicates .
Q. How should researchers prepare and store this compound to maintain its integrity in experimental workflows?
Store the compound in airtight, light-resistant containers at -20°C to prevent deuterium exchange and hydrolysis. Prior to use, validate purity via HPLC or LC-MS to confirm isotopic enrichment (>97% deuterium substitution). Prepare working solutions in deuterium-stable solvents (e.g., deuterated methanol) to avoid isotopic dilution .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound to quantify gatifloxacin in heterogeneous biological matrices?
- Matrix Matching : Use matrix-matched calibration standards to account for ion suppression/enhancement effects.
- Internal Standard Spike Timing : Introduce this compound early in sample preparation (e.g., during protein precipitation) to correct for extraction efficiency variability.
- Cross-Validation : Validate results with orthogonal methods (e.g., fluorescence detection) to confirm specificity .
Q. How can researchers address discrepancies in deuterium content between batches of this compound, and what impact does this have on data reproducibility?
Batch-to-batch variability in deuterium labeling can skew quantification. Mitigate this by:
- Batch Certification : Require suppliers to provide NMR or mass spectral data confirming isotopic purity.
- In-House Verification : Perform isotopic ratio analysis using high-resolution mass spectrometry before large-scale experiments.
- Statistical Adjustment : Apply correction factors in data analysis if minor deviations (<2%) are detected .
Q. What statistical methods are recommended for analyzing data derived from this compound-based assays, particularly when dealing with non-normal distributions?
- Robust Regression : Use weighted least squares (WLS) for calibration curves to handle heteroscedasticity.
- Non-Parametric Tests : Apply the Mann-Whitney U test for group comparisons if data violates normality assumptions.
- Error Propagation Analysis : Quantify uncertainty in deuterium content and instrument precision using Monte Carlo simulations .
Q. How can researchers optimize liquid chromatography conditions to resolve this compound from its non-deuterated counterpart in complex samples?
- Column Selection : Use a C18 column with sub-2µm particles for high resolution.
- Mobile Phase Adjustments : Incorporate 0.1% formic acid to enhance ionization efficiency and reduce peak tailing.
- Gradient Elution : Implement a shallow gradient (e.g., 20–40% acetonitrile over 10 minutes) to separate isotopic variants .
Q. What strategies are effective in reconciling contradictory results when using this compound across different laboratories?
- Interlaboratory Harmonization : Share standardized protocols for sample preparation, instrument calibration, and data analysis.
- Blinded Reanalysis : Have a third-party lab reanalyze subsets of samples to identify methodological biases.
- Meta-Analysis Frameworks : Use mixed-effects models to assess variability sources (e.g., operator technique, equipment sensitivity) .
Methodological Best Practices
Q. How should researchers document the use of this compound in publications to ensure reproducibility?
- Detailed Protocols : Specify storage conditions, preparation steps, and instrument settings (e.g., mass spectrometer resolution, collision energy).
- Data Transparency : Provide raw chromatograms and mass spectra in supplementary materials.
- Reference Standards : Cite certificate-of-analysis details for the deuterated compound, including batch number and purity .
What criteria should guide the formulation of research questions when investigating gatifloxacin pharmacokinetics using its deuterated analog?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to validated analytical methods and sufficient sample volumes.
- Novelty : Explore understudied matrices (e.g., cerebrospinal fluid) or drug-drug interactions.
- Ethical Compliance : Adhere to guidelines for human/animal studies, including proper waste disposal of deuterated chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
